molecular formula C20H12BrN3O5 B11622599 (5E)-1-(1,3-benzodioxol-5-yl)-5-[(5-bromo-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(1,3-benzodioxol-5-yl)-5-[(5-bromo-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11622599
M. Wt: 454.2 g/mol
InChI Key: VJGMPSSNGQKYFG-BJMVGYQFSA-N
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Description

The compound (5E)-1-(1,3-benzodioxol-5-yl)-5-[(5-bromo-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule that features a combination of benzodioxole, indole, and pyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(1,3-benzodioxol-5-yl)-5-[(5-bromo-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and indole intermediates, followed by their condensation with a pyrimidine derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(1,3-benzodioxol-5-yl)-5-[(5-bromo-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (5E)-1-(1,3-benzodioxol-5-yl)-5-[(5-bromo-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s ability to modulate these targets can lead to changes in cellular processes, such as apoptosis or signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-1-(1,3-benzodioxol-5-yl)-5-[(5-bromo-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione apart is its unique combination of structural motifs. The presence of benzodioxole, indole, and pyrimidine rings in a single molecule provides a versatile platform for exploring new chemical and biological properties.

Properties

Molecular Formula

C20H12BrN3O5

Molecular Weight

454.2 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-5-[(Z)-(5-bromoindol-3-ylidene)methyl]-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C20H12BrN3O5/c21-11-1-3-15-13(6-11)10(8-22-15)5-14-18(25)23-20(27)24(19(14)26)12-2-4-16-17(7-12)29-9-28-16/h1-8,26H,9H2,(H,23,25,27)/b10-5+

InChI Key

VJGMPSSNGQKYFG-BJMVGYQFSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=C(C(=O)NC3=O)/C=C/4\C=NC5=C4C=C(C=C5)Br)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=C(C(=O)NC3=O)C=C4C=NC5=C4C=C(C=C5)Br)O

Origin of Product

United States

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